molecular formula C13H21NO5 B2652346 (1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid CAS No. 2413847-89-7

(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid

Cat. No. B2652346
CAS RN: 2413847-89-7
M. Wt: 271.313
InChI Key: ABJPQYPGPPJUCI-OQPBUACISA-N
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Description

The compound is a spirocyclic compound with a carboxylic acid group, an amino group, and an isopropyl group. Spirocyclic compounds are a class of organic compounds that have two rings sharing one atom . The presence of the carboxylic acid and amino groups suggests that this compound could be an amino acid derivative.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core, with the carboxylic acid and amino groups likely contributing to the compound’s reactivity and properties. The stereochemistry at the 1 and 3 positions (indicated by the R configuration) would also play a significant role in the compound’s structure and potential interactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the carboxylic acid and amino groups. These functional groups are capable of a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of the polar carboxylic acid and amino groups could impact the compound’s solubility, while the stereochemistry could influence its interactions with chiral environments .

Scientific Research Applications

Acid-Catalyzed Reactions and Ring Expansion

The study of acid-catalyzed reactions involving spirocyclic compounds, such as the synthesis and transformation of 1-oxadispiro[2.1.2.2]nonane, highlights the chemical behavior of spirocyclic structures under acid-catalyzed conditions. These reactions offer insights into the potential modifications of the spiro[3.3]heptane core for generating new compounds with varying functional groups (Adam & Crämer, 1987).

Synthesis of Glutamic Acid Analogs

The synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold demonstrates the application of this compound in probing the topologies of different glutamate receptors. This research indicates the compound's relevance in neurochemistry and drug design, by offering a platform for the synthesis of stereochemically complex amino acids (Radchenko, Grygorenko, & Komarov, 2008).

Development of Novel Amino Acids

Research into the synthesis of novel non-natural conformationally restricted cyclopropane amino acids of the spirane series further illustrates the versatility of spirocyclic compounds in synthesizing biologically relevant molecules. These studies provide a basis for the development of novel GABAergic compounds, showcasing the potential of spiro[3.3]heptane derivatives in medicinal chemistry (Yashin et al., 2015).

Biotechnological Production of Carboxylic Acids

The biotechnological production of carboxylic acids, including methods for the synthesis of oxo- and hydroxycarboxylic acids, highlights the ecological and economical benefits of using microbial processes for generating building blocks for organic synthesis. This approach underscores the role of carboxylic acids in green chemistry and their utility in synthesizing compounds like spiro[3.3]heptane derivatives (Aurich et al., 2012).

Asymmetric Synthesis and Biological Activities

The asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solutions demonstrates the potential of spiro[3.3]heptane derivatives in generating optically active compounds with significant biological activities. This research opens new avenues for the development of pharmaceuticals based on the unique structural features of spirocyclic compounds (Waldmann & Braun, 1991).

Future Directions

Potential future research directions could include studying the compound’s biological activity, exploring its potential uses in drug design or materials science, or investigating new synthesis routes .

properties

IUPAC Name

(1R,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(18)14-13(9(16)17)7-8(15)12(13)5-4-6-12/h8,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJPQYPGPPJUCI-OQPBUACISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C12CCC2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H](C12CCC2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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